molecular formula C20H17NO3 B1523727 3-(4-Cbz-Aminophenyl)phenol CAS No. 779341-22-9

3-(4-Cbz-Aminophenyl)phenol

Cat. No. B1523727
CAS RN: 779341-22-9
M. Wt: 319.4 g/mol
InChI Key: MLMGFVWWMWEJSH-UHFFFAOYSA-N
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Description

3-(4-Cbz-Aminophenyl)phenol, also known as benzyl N-[4-(3-hydroxyphenyl)phenyl]carbamate, is a chemical compound with the molecular formula C20H17NO3 and a molecular weight of 319.35 . It is used as a building block in chemical synthesis .


Molecular Structure Analysis

The molecular structure of 3-(4-Cbz-Aminophenyl)phenol consists of a benzene ring substituted with a hydroxyl group, and an amine group protected by a carbobenzyloxy (Cbz) group . The InChI code for this compound is 1S/C20H17NO3/c22-19-8-4-7-17(13-19)16-9-11-18(12-10-16)21-20(23)24-14-15-5-2-1-3-6-15/h1-13,22H,14H2,(H,21,23) .


Chemical Reactions Analysis

Phenols, which 3-(4-Cbz-Aminophenyl)phenol is a type of, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(4-Cbz-Aminophenyl)phenol include a molecular weight of 319.36, a complexity of 386, a covalently-bonded unit count of 1, a topological polar surface area of 58.6Ų, and an XLogP3 of 4.3 .

Scientific Research Applications

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Liquid Crystalline Properties

Phenyl benzoate derivatives, which include “3-(4-Cbz-Aminophenyl)phenol”, have been studied for their mesomorphic properties . These properties make them useful in various fields, including information display systems, thermography, holography, and gas-liquid chromatography or spectroscopy .

Medicine

Phenyl benzoate derivatives have potential applications in medicine . While the specific medical applications of “3-(4-Cbz-Aminophenyl)phenol” are not detailed, it’s possible that it could be used in drug synthesis or as a pharmaceutical intermediate.

Macroheterocyclic Compounds

The compound has been mentioned in the context of macroheterocyclic compounds . These are large ring structures that contain different types of atoms. They have a wide range of applications, including in the development of new materials and in medicinal chemistry.

Polymer Chemistry

Phenyl benzoate derivatives are also used in polymer chemistry . They could potentially be used in the synthesis of new polymers or as additives to modify the properties of existing polymers.

Technology

Due to their liquid crystalline properties, phenyl benzoate derivatives are also used in various technological applications . These include laser technology, opto- and microelectronics, among others .

properties

IUPAC Name

benzyl N-[4-(3-hydroxyphenyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3/c22-19-8-4-7-17(13-19)16-9-11-18(12-10-16)21-20(23)24-14-15-5-2-1-3-6-15/h1-13,22H,14H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMGFVWWMWEJSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Cbz-Aminophenyl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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